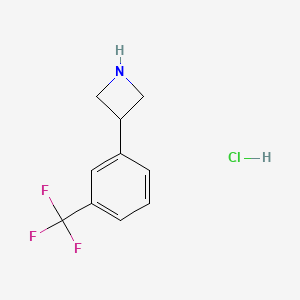

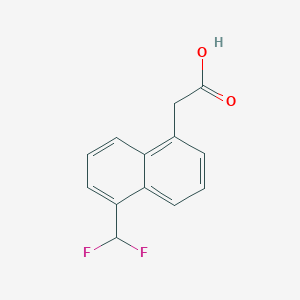

![molecular formula C15H9NO2 B11875257 Benzofuro[3,2-b]quinolin-11(5H)-one CAS No. 58585-00-5](/img/structure/B11875257.png)

Benzofuro[3,2-b]quinolin-11(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンゾフランキングキノリン-11(5H)-オンは、ベンゾフランとキノリン構造が融合したヘテロ環式化合物です。

製法

合成ルートと反応条件

ベンゾフランキングキノリン-11(5H)-オンは、タンデム[4+2]環状付加/芳香族化反応によって合成することができます。 この方法は、アウロン誘導体であるN-トシル-1-アザジエンとアルキンとの反応を伴い、アルキンはフッ化物イオン誘起1,2-脱離反応によって2-(トリメチルシリル)アリルトリフラートからin situで生成されます 。この反応は、遷移金属フリー条件下で行われ、目的の生成物を中程度から良好な収率で与えます。

工業的製法

準備方法

Synthetic Routes and Reaction Conditions

Benzofuro[3,2-b]quinolin-11(5H)-one can be synthesized through a tandem [4+2] cycloaddition/aromatization reaction. This method involves the reaction of aurone-derived N-tosyl-1-azadienes with arynes, which are generated in situ via fluoride ion-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates . The reaction proceeds under transition-metal-free conditions and delivers the desired product in moderate to good yields.

Industrial Production Methods

化学反応の分析

反応の種類

ベンゾフランキングキノリン-11(5H)-オンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノリン誘導体を形成することができます。

還元: 還元反応によって水素化誘導体が生成される可能性があります。

置換: 求電子置換反応と求核置換反応によって、分子にさまざまな官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤としては、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: ハロゲン(例えば、臭素、塩素)や求核剤(例えば、アミン、チオール)などの試薬が適切な条件下で使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換ベンゾフランキングキノリン誘導体が含まれ、これらの誘導体は、導入された官能基に基づいて異なる化学的および物理的性質を示す可能性があります。

科学的研究の応用

ベンゾフランキングキノリン-11(5H)-オンは、科学研究においていくつかの応用があります。

化学: これは、より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物の誘導体は、抗腫瘍活性や抗菌活性などの潜在的な生物活性について研究されています。

医学: さまざまな疾患に対する治療薬としての可能性を探るために研究が進められています。

産業: この化合物は、材料科学、特に有機発光ダイオード(OLED)やその他の電子材料の開発における用途について調査されています.

作用機序

ベンゾフランキングキノリン-11(5H)-オンとその誘導体の作用機序には、特定の分子標的と経路との相互作用が含まれます。例えば、特定の誘導体は、酵素を阻害したり、DNAと相互作用したりして、抗腫瘍効果をもたらす可能性があります。正確な経路と標的は、誘導体の特定の構造と官能基によって異なる場合があります。

類似化合物の比較

類似化合物

ベンゾフランキングキノリン: 類似の構造的特徴を持つ、別のベンゾフラン-キノリン融合化合物ですが、反応性と用途が異なります.

6H-クロメノ[3,4-b]キノリン: クロメンとキノリン構造が融合した関連化合物であり、その生物学的意義で知られています.

独自性

ベンゾフランキングキノリン-11(5H)-オンは、その特定の融合パターンとそれに伴う電子特性のためにユニークです。この独自性は、新しい材料や潜在的な治療薬の開発において特に価値があります。

類似化合物との比較

Similar Compounds

Benzofuro[2,3-b]quinoline: Another benzofuran-quinoline fused compound with similar structural features but different reactivity and applications.

6H-chromeno[3,4-b]quinoline: A related compound with a fused chromene and quinoline structure, known for its biological significance.

Uniqueness

Benzofuro[3,2-b]quinolin-11(5H)-one is unique due to its specific fusion pattern and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of new materials and potential therapeutic agents.

特性

CAS番号 |

58585-00-5 |

|---|---|

分子式 |

C15H9NO2 |

分子量 |

235.24 g/mol |

IUPAC名 |

5H-[1]benzofuro[3,2-b]quinolin-11-one |

InChI |

InChI=1S/C15H9NO2/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17) |

InChIキー |

IIHLGQTXQZXTKM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4O3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

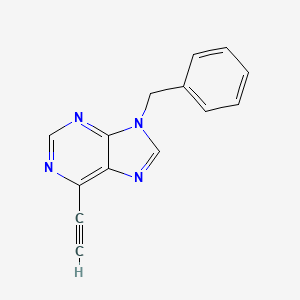

![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)

![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)